![molecular formula C22H23N3O B2968337 1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-37-6](/img/structure/B2968337.png)
1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
The compound “1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups, including a benzyl group, a benzo[d]imidazole group, and a pyrrolidin-2-one group . These groups are common in many bioactive compounds and could potentially confer a variety of biological activities to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include things like its melting point, boiling point, solubility, and reactivity. Again, without specific information on this compound, it’s difficult to provide a detailed analysis .Scientific Research Applications
Cancer Research
Compounds with similar structures have been used in the study of their cytotoxic activity against various cancer cell lines. For example, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives have been synthesized and screened for their in vitro cytotoxic activity .
Antimicrobial Studies
Analogues of benzyl-substituted compounds have been synthesized and their antimicrobial activities characterized, suggesting potential use in developing new antimicrobial agents .
Chemical Synthesis
Benzyl-substituted compounds have been used as substrates in chemical synthesis studies, such as in palladium-catalyzed reactions .
Enzyme Inhibition
Compounds with benzyl groups have been studied for their anti-monoamine oxidase activity, which is significant in the treatment of various neurological disorders .
Molecular Characterization
The molecular structure of benzyl-substituted compounds is important for understanding their properties and potential applications in various fields of chemistry .
Organic Chemistry Education
The reactions at the benzylic position of benzene rings are a topic of study in organic chemistry, which can be relevant to understanding the reactivity and synthesis of benzyl-substituted compounds .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. This could include further studies to determine its mechanism of action, modifications to improve its activity or reduce side effects, and preclinical or clinical trials if it shows promise as a therapeutic agent .
properties
IUPAC Name |
1-benzyl-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16(2)13-25-20-11-7-6-10-19(20)23-22(25)18-12-21(26)24(15-18)14-17-8-4-3-5-9-17/h3-11,18H,1,12-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYFWUOHXYLSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
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